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Compound of Interest

Compound Name: Jak1/tyk2-IN-1

Cat. No.: B15142297

An In-Depth Technical Guide to the Discovery and Synthesis of Jak1/Tyk2-IN-1
(Brepocitinib/PF-06700841)

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of the dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor,
Brepocitinib (also known as PF-06700841). This potent and selective small molecule inhibitor
has shown promise in the treatment of various autoimmune and inflammatory diseases. The
rationale for targeting both JAK1 and TYK2 stems from their critical roles in the signaling
pathways of key pro-inflammatory cytokines. By simultaneously inhibiting these two kinases,
Brepocitinib offers a targeted approach to modulate the immune response.

This document is intended for researchers, scientists, and professionals in the field of drug
development, providing detailed methodologies for the synthesis and key biological assays,
along with a summary of its inhibitory activity.

Discovery and Rationale

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYKZ2, are intracellular
tyrosine kinases that play a pivotal role in cytokine signaling. These kinases are essential for
the signal transduction of numerous cytokines and growth factors, which are central to immune
regulation and hematopoiesis. The JAK-STAT signaling pathway is initiated when a cytokine
binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then
phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of
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Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKS,
dimerize, and translocate to the nucleus to regulate gene expression.

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and
inflammatory disorders. Therefore, inhibiting JAKs has emerged as a promising therapeutic
strategy. While selective inhibitors for individual JAKs have been developed, there is a strong
rationale for the dual inhibition of JAK1 and TYK2.

e JAK1 is involved in the signaling of a broad range of cytokines, including those that use the
common gamma chain (yc), the gp130 family of receptors, and interferon (IFN) receptors.

e TYK2 is crucial for the signaling of IL-12, IL-23, and Type | IFNs.

By inhibiting both JAK1 and TYK2, Brepocitinib can simultaneously block the signaling of
multiple cytokines that are key drivers of inflammation in diseases like psoriasis, rheumatoid
arthritis, and inflammatory bowel disease. The development of Brepocitinib (PF-06700841) was
the result of a focused effort to design a potent and selective dual inhibitor with a favorable
safety profile, particularly by minimizing activity against JAK2 to avoid potential hematopoietic
side effects.

Synthesis of Brepocitinib (PF-06700841)

The chemical name for Brepocitinib is ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-
pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone. The synthesis
of this compound is a multi-step process that involves the construction of the core 3,8-
diazabicyclo[3.2.1]octane scaffold, followed by the sequential addition of the pyrimidine and
difluorocyclopropylcarbonyl moieties.

While a detailed, step-by-step protocol from a primary publication's supplementary information
IS not publicly available, the general synthetic strategy can be inferred from the structure and
related literature. The synthesis would likely involve the following key transformations:

» Synthesis of the 3,8-diazabicyclo[3.2.1]octane core: This bicyclic amine is a key intermediate
and can be prepared through various established synthetic routes, often involving
intramolecular cyclization reactions.
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« Introduction of the pyrimidine group: The core diamine would then be reacted with a suitably
substituted 2-aminopyrimidine derivative. This is typically achieved through a nucleophilic
aromatic substitution reaction where one of the secondary amines of the bicyclic core
displaces a leaving group (e.g., a halogen) on the pyrimidine ring.

o Coupling with the pyrazole moiety: The 2-amino group on the pyrimidine is then
functionalized with the 1-methyl-1H-pyrazol-4-yl group. This could be accomplished via a
Buchwald-Hartwig amination or a similar cross-coupling reaction.

» Acylation with the difluorocyclopropylcarbonyl group: Finally, the remaining secondary amine
of the 3,8-diazabicyclo[3.2.1]octane core is acylated with (S)-2,2-
difluorocyclopropanecarboxylic acid. This is a standard amide bond formation that can be
mediated by common coupling reagents such as HATU or EDC/HOBL.

Biological Activity and Data

Brepocitinib has demonstrated potent and selective inhibition of JAK1 and TYK2 in both
biochemical and cellular assays.

Biochemical Activity

The inhibitory activity of Brepocitinib against the four JAK family members was determined
using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized
in the table below.

Kinase IC50 (nM)
JAK1 17

TYK2 23

JAK?2 77

JAK3 6494

Data sourced from multiple references.

Cellular Activity
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The cellular potency of Brepocitinib was assessed by measuring the inhibition of cytokine-
induced STAT phosphorylation in human whole blood (HWB) assays. The IC50 values for the
inhibition of various signaling pathways are presented below.

Stimulating Measured Cellular
Pathway . IC50 (nM)
Cytokine(s) Phospho-STAT Subset
TYK2/JAK2 IL-12 pSTAT4 HWB 65
TYK2/JAK2 IL-23 pSTAT3 HWB 120
JAK1/gp130 IL-6 pSTAT1 CD3+ 81
JAK1/gp130 IL-6 pSTAT3 CD3+ 641
JAK1/JAK3 IL-15 pSTATS HWB 238
JAK1/JAK3 IL-21 pSTAT3 HWB 204
CD34+
JAK2/JAK2 EPO pSTATS ) 577
Progenitors
TYK2/JAK1 IL-10 pSTAT3 HWB 305
JAK1/JAK2/TYK
) IL-27 pSTAT3 HWB 86

Data sourced from MedChemExpress product page.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of
the reported findings.

Biochemical Kinase Inhibition Assay (General Protocol)

A common method for determining the biochemical potency of kinase inhibitors is the
LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance
energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of a test compound against a specific kinase.
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Materials:

Recombinant human JAK1, TYK2, JAK2, and JAK3 enzymes

Fluorescently labeled ATP-competitive kinase inhibitor (tracer)

Europium-labeled anti-tag antibody (e.g., anti-GST)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

Test compound (Brepocitinib) serially diluted in DMSO

384-well assay plates

Procedure:

e Prepare Reagents:

o Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.
o Prepare a solution of the fluorescent tracer in kinase buffer.

o Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase
buffer.

o Assay Plate Setup:
o To each well of a 384-well plate, add the test compound solution.
o Add the kinase/antibody solution to all wells.
o Initiate the reaction by adding the tracer solution to all wells.

e Incubation:

o Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected
from light.

o Data Acquisition:
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o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

o Data Analysis:
o Calculate the TR-FRET ratio (acceptor emission / donor emission).
o Plot the TR-FRET ratio against the logarithm of the test compound concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of
STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCSs).

Objective: To determine the cellular potency (IC50) of a test compound.
Materials:

Fresh human whole blood or isolated PBMCs

e Cytokines (e.g., IL-6, IL-12, IL-23, IFN-Q)

e Test compound (Brepocitinib) serially diluted in DMSO

» Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

e Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer IlI)

e Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and
phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTATS)

e Flow cytometer
Procedure:

e Compound Incubation:
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o Aliquot whole blood or PBMCs into tubes.

o Add serial dilutions of the test compound and incubate for a specified time (e.g., 30-60
minutes) at 37°C.

Cytokine Stimulation:

o Add the appropriate cytokine to stimulate the specific signaling pathway and incubate for a
short period (e.g., 15-30 minutes) at 37°C.

Fixation and Lysis:

o Fix the cells and lyse the red blood cells by adding a fixation/lysis buffer. Incubate as
recommended by the manufacturer.

Permeabilization:

o Wash the cells and then permeabilize them by adding a permeabilization buffer. This
allows the antibodies to access intracellular phosphorylated proteins.

Staining:

o Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface
markers and the specific phosphorylated STAT protein of interest. Incubate in the dark.

Data Acquisition:

o Wash the cells and resuspend them in a suitable buffer.

o Acquire data on a flow cytometer, collecting events for specific cell populations based on
surface marker expression.

Data Analysis:

o Gate on the cell population of interest (e.g., CD3+ T cells).

o Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
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o Plot the MFI against the logarithm of the test compound concentration and fit the data to
determine the IC50 value.

Visualizations
JAK-STAT Signaling Pathway and Inhibition by
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Caption: JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.

Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Conclusion

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of JAK1 and TYK2 that has
demonstrated significant potential for the treatment of a range of autoimmune and inflammatory
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diseases. Its discovery was based on the rationale of targeting key cytokine signaling pathways
involved in inflammation. The data presented in this guide highlight its inhibitory activity at both
the biochemical and cellular levels. The provided experimental protocols offer a foundation for
researchers to further investigate the properties of this and similar compounds. The continued
development and study of dual JAK1/TYK2 inhibitors like Brepocitinib represent an important
advancement in the field of immunology and drug discovery.

 To cite this document: BenchChem. ["Jak1/tyk2-IN-1" discovery and synthesis]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142297#jak1-
tyk2-in-1-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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